molecular formula C11H12N2O4 B14185366 (6S)-4-Methyl-6-(4-nitrophenyl)morpholin-3-one CAS No. 920798-47-6

(6S)-4-Methyl-6-(4-nitrophenyl)morpholin-3-one

Cat. No.: B14185366
CAS No.: 920798-47-6
M. Wt: 236.22 g/mol
InChI Key: YLHAPEAUFXSDNX-SNVBAGLBSA-N
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Description

(6S)-4-Methyl-6-(4-nitrophenyl)morpholin-3-one is a synthetic organic compound that belongs to the class of morpholinones These compounds are characterized by a morpholine ring, which is a six-membered ring containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6S)-4-Methyl-6-(4-nitrophenyl)morpholin-3-one typically involves the following steps:

    Formation of the Morpholine Ring: This can be achieved through the cyclization of appropriate precursors, such as amino alcohols or diols, in the presence of a dehydrating agent.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate.

    Attachment of the Nitrophenyl Group: The nitrophenyl group can be introduced through nitration reactions or by coupling reactions using nitrophenyl halides.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Amino derivatives.

    Substitution: Various substituted morpholinones.

Scientific Research Applications

Chemistry

In chemistry, (6S)-4-Methyl-6-(4-nitrophenyl)morpholin-3-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, compounds with morpholine rings are often studied for their potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine

In medicinal chemistry, the compound may be explored for its potential as a drug candidate. The presence of the nitrophenyl group suggests possible interactions with biological targets, making it a candidate for drug development.

Industry

In the industry, such compounds can be used in the development of new materials, including polymers and coatings, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of (6S)-4-Methyl-6-(4-nitrophenyl)morpholin-3-one would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The nitrophenyl group could play a role in binding to biological targets, while the morpholine ring may influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    4-Methylmorpholine: Lacks the nitrophenyl group, making it less versatile in terms of functionalization.

    4-Nitrophenylmorpholine: Similar structure but without the methyl group, which may affect its reactivity and biological activity.

    Morpholin-3-one: The parent compound without any substituents, offering a simpler structure for comparison.

Uniqueness

(6S)-4-Methyl-6-(4-nitrophenyl)morpholin-3-one is unique due to the presence of both the methyl and nitrophenyl groups, which provide distinct chemical and biological properties

Properties

CAS No.

920798-47-6

Molecular Formula

C11H12N2O4

Molecular Weight

236.22 g/mol

IUPAC Name

(6S)-4-methyl-6-(4-nitrophenyl)morpholin-3-one

InChI

InChI=1S/C11H12N2O4/c1-12-6-10(17-7-11(12)14)8-2-4-9(5-3-8)13(15)16/h2-5,10H,6-7H2,1H3/t10-/m1/s1

InChI Key

YLHAPEAUFXSDNX-SNVBAGLBSA-N

Isomeric SMILES

CN1C[C@@H](OCC1=O)C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CN1CC(OCC1=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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